molecular formula C22H28N2O2 B2908687 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide CAS No. 922949-66-4

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B2908687
CAS No.: 922949-66-4
M. Wt: 352.478
InChI Key: UWKPDJKHKPETFX-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide (CAS 922949-66-4) is a synthetic small molecule with a molecular formula of C22H28N2O2 and a molecular weight of 352.47 g/mol . This high-purity compound is offered for investigational use in biochemical and pharmacological research. The structure integrates an adamantane moiety, known for contributing to high lipid membrane permeability and metabolic stability, linked to an aniline derivative bearing a 2-oxopyrrolidinyl group, a feature often associated with potential neuroactive properties . The primary research value of this molecule lies in its structural features, which are characteristic of compounds investigated for receptor-binding activity. Analogs within the family of adamantane-carboxamides have been reported in scientific literature as potent and selective receptor antagonists, suggesting this compound may be of significant interest for exploring similar biological pathways . Its rigid adamantane cage and the polar 2-oxopyrrolidinone group present a unique three-dimensional pharmacophore, making it a valuable chemical tool for probing protein-ligand interactions, structure-activity relationships (SAR), and for use as a building block in medicinal chemistry programs . Researchers can utilize this compound in various in vitro assays to elucidate novel mechanisms of action or as a precursor for further chemical synthesis. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can procure this compound in quantities ranging from 1mg to 75mg, with a guaranteed purity of 90% or higher .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-14-7-18(4-5-19(14)24-6-2-3-20(24)25)23-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h4-5,7,15-17H,2-3,6,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKPDJKHKPETFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural features, including an adamantane core, a pyrrolidinone moiety, and a substituted phenyl group. This compound is part of a broader class of adamantane derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidinone ring and subsequent modifications to introduce the adamantane and phenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Key Structural Data:

  • Molecular Formula: C22H28N2O2
  • CAS Number: 922949-66-4
  • Molecular Weight: 356.47 g/mol

Research indicates that this compound interacts with various biological targets, potentially including enzymes or receptors involved in critical biochemical pathways. Its mechanism of action may involve modulation of enzyme activity or receptor signaling, suggesting potential applications in treating diseases associated with enzyme dysfunction or receptor anomalies.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its influence on apoptosis pathways.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study investigating apoptosis inducers identified similar compounds with significant effects on tumor growth inhibition. For instance, derivatives showed up to 63% tumor growth inhibition in human colorectal DLD-1 xenograft models at specific dosages, indicating that structural analogs may possess comparable activity against cancer cells .
  • Enzyme Inhibition:
    • Structure-activity relationship (SAR) studies have demonstrated that compounds with similar structural motifs can effectively inhibit specific enzymes. For example, derivatives were found to inhibit M pro (main protease) with IC50 values as low as 5.27 μM, showcasing the potential for this compound to be developed as a therapeutic agent against viral infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other adamantane derivatives is beneficial.

Compound NameMolecular FormulaBiological ActivityIC50/EC50 Values
This compoundC22H28N2O2Potential anticancer agentTBD
Compound 1kC16H16N2O3Apoptosis inducerEC50 = 270 nM
Hit-01C18H19F3N2OM pro inhibitorIC50 = 46 μM

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The following table summarizes key structural and calculated physicochemical properties of the target compound and two analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Groups LogP (Predicted)*
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide C₂₂H₂₈N₂O₂ 360.47 3-methyl, 4-(2-oxopyrrolidin-1-yl)phenyl Adamantane carboxamide, pyrrolidinone 3.8
N-(4-(tert-butyl)phenyl)adamantane-1-carboxamide (3ao) C₂₁H₂₉NO 311.46 4-(tert-butyl)phenyl Adamantane carboxamide, tert-butyl 5.2
N-(4-{4-(adamantane-1-amido)phenylmethyl}phenyl)adamantane-1-carboxamide C₃₅H₄₂N₂O₂ 522.72 Bis-adamantane, methylene-bridged phenyl Two adamantane carboxamides 8.1

*LogP values estimated using fragment-based methods.

Key Observations:

Molecular Weight and Lipophilicity: The bis-adamantane analogue has a significantly higher molecular weight (522.72 vs. 360.47) and logP (8.1 vs. The tert-butyl analogue (3ao) exhibits higher lipophilicity (logP 5.2) compared to the target compound, likely due to the bulky, hydrophobic tert-butyl group.

Functional Group Impact: The pyrrolidinone ring in the target compound introduces hydrogen-bond acceptors (carbonyl oxygen), which may improve solubility and binding specificity compared to the tert-butyl group in 3ao .

Pharmacokinetic and Bioactivity Implications

  • Target Compound: The pyrrolidinone moiety may enhance CNS penetration due to moderate logP and hydrogen-bonding balance, whereas the tert-butyl analogue’s high logP could lead to tissue accumulation.
  • Bis-Adamantane Analogue : The dual adamantane groups likely increase metabolic resistance but may reduce oral absorption due to excessive hydrophobicity.

Q & A

Q. Q1. What are the key considerations for designing a synthetic route for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide?

Methodological Answer: The synthesis of this compound requires a multi-step approach, typically involving:

Adamantane-1-carboxylic acid activation using coupling agents like EDC/HOBt or DCC to form the reactive intermediate.

Amide bond formation with the aromatic amine (3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) under controlled pH and temperature (e.g., 0–5°C in DMF) to minimize side reactions.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Critical Factors : Solvent polarity, catalyst selection, and reaction time optimization to enhance yield.

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the adamantane core, pyrrolidinone ring, and substituent positions.
  • High-Resolution Mass Spectrometry (HR-MS) : To verify the molecular formula (e.g., [M+H]+^+ peak at m/z 423.2645).
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. Q3. How can conflicting biological activity data for adamantane-carboxamide derivatives be resolved?

Methodological Answer: Contradictions in bioactivity data may arise due to:

Structural variations : Subtle differences in substituents (e.g., methyl vs. ethyl groups) can drastically alter target binding.

Assay Conditions : Use standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability.

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across derivatives and reconcile discrepancies .

Q. Q4. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility while retaining adamantane’s rigidity.

Pro-drug Design : Mask the carboxamide with enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability.

Metabolic Stability Testing : Use liver microsome assays (human/rodent) to identify metabolic hotspots and guide structural modifications .

Q. Q5. How can Quantitative Structure-Activity Relationship (QSAR) models guide derivative design?

Methodological Answer:

Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.

Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness.

Application : Prioritize derivatives with predicted IC50_{50} values <100 nM against Mycobacterium tuberculosis or cancer cell lines .

Data Interpretation & Advanced Methodologies

Q. Q6. How should researchers address low reproducibility in biological assays for this compound?

Methodological Answer:

Batch Consistency : Ensure synthetic reproducibility via strict QC (e.g., HPLC purity checks).

Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities.

Orthogonal Assays : Validate antiviral activity using plaque reduction assays and qRT-PCR for viral load quantification .

Q. Q7. What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

Cryo-EM or X-ray Crystallography : Resolve compound-target complexes (e.g., viral proteases or kinases) at atomic resolution.

Kinetic Studies : Use stopped-flow spectroscopy to measure binding/unbinding rates.

Transcriptomic Profiling : RNA-seq to identify downstream pathways modulated by the compound .

Q. Q8. How can molecular dynamics simulations enhance understanding of structure-function relationships?

Methodological Answer:

Simulation Setup : Run 100-ns MD simulations (AMBER/CHARMM force fields) to analyze conformational stability.

Free Energy Calculations : Use MM-PBSA to estimate binding free energies and identify critical residues.

Application : Predict resistance mutations (e.g., in viral targets) and design analogs with improved resilience .

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